

Application Notes and Protocols: Synthesis of Dioctyl Phenylphosphonate

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Compound of Interest

Compound Name: *Dioctyl phenylphosphonate*

Cat. No.: *B154929*

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**Abstract

This document provides a detailed experimental protocol for the synthesis of **Dioctyl Phenylphosphonate** (DOPP), a versatile organophosphorus compound. The synthesis is based on the Palladium-catalyzed Hirao cross-coupling reaction, a robust and efficient method for the formation of carbon-phosphorus (C-P) bonds. This protocol is intended for researchers in organic chemistry, materials science, and drug development. It includes a step-by-step methodology, a summary of expected outcomes based on analogous reactions, and a complete workflow visualization.

Introduction

Dioctyl phenylphosphonate (CAS No. 1754-47-8) is a dialkyl arylphosphonate characterized by a central phosphorus atom bonded to a phenyl group and two octyloxy ester groups.[1] The stable C-P bond makes it and similar compounds valuable as plasticizers, ion-selective electrode components, and intermediates in the synthesis of flame retardants and pharmaceuticals.[2]

The formation of the aryl C-P bond is most effectively achieved through modern cross-coupling reactions, as traditional methods like the Michaelis-Arbuzov reaction are generally inefficient for unactivated aryl halides.[3][4] The Hirao reaction, which utilizes a palladium catalyst to couple an aryl halide with a dialkyl phosphite (H-phosphonate), has become a cornerstone method for this transformation.[5][6] The protocol detailed herein is an adaptation of an improved Hirao

cross-coupling procedure, which employs a palladium(II) acetate catalyst with a ferrocene-based phosphine ligand, offering high efficiency and broad functional group tolerance.^[6]

Reaction Scheme

The overall reaction for the synthesis of **dioctyl phenylphosphonate** via the Hirao reaction is shown below:

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

3.1 Materials and Reagents

Reagent/Material	CAS No.	Molecular Formula	M.W. (g/mol)	Amount (mmol)	Quantity
Iodobenzene	591-50-4	C ₆ H ₅ I	204.01	5.0	1.02 g (0.77 mL)
Dioctyl Phosphite	3658-48-8	C ₁₆ H ₃₅ O ₃ P	306.43	6.0	1.84 g (2.0 mL)
Palladium(II) Acetate (Pd(OAc) ₂)	3375-31-3	C ₄ H ₆ O ₄ Pd	224.50	0.05 (1 mol%)	11.2 mg
1,1'-Bis(diphenylphosphino)ferrocene (dppf)	12150-46-8	C ₃₄ H ₂₈ FeP ₂	554.38	0.06 (1.2 mol%)	33.3 mg
Triethylamine (NEt ₃)	121-44-8	C ₆ H ₁₅ N	101.19	7.5	1.04 mL
Anhydrous Dioxane	123-91-1	C ₄ H ₈ O ₂	88.11	-	20 mL
Diethyl Ether (anhydrous)	60-29-7	C ₄ H ₁₀ O	74.12	-	For extraction
Saturated Sodium Bicarbonate Solution	-	NaHCO ₃ (aq)	-	-	For washing
Brine (Saturated NaCl solution)	-	NaCl (aq)	-	-	For washing
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	MgSO ₄	120.37	-	For drying

Silica Gel (for chromatography)	7631-86-9	SiO ₂	60.08	-	For purification
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3.2 Equipment

- 100 mL three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Inert gas (Nitrogen or Argon) line with bubbler
- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Vacuum pump for distillation/evaporation
- Glassware for column chromatography or vacuum distillation setup

3.3 Reaction Procedure

- **Apparatus Setup:** Assemble the three-neck flask with a reflux condenser, a rubber septum, and a gas inlet connected to an inert gas line. Flame-dry the entire apparatus under vacuum and backfill with Nitrogen or Argon. Maintain a positive inert gas pressure throughout the reaction.
- **Catalyst Preparation:** To the reaction flask, add Palladium(II) acetate (11.2 mg, 0.05 mmol) and dppf (33.3 mg, 0.06 mmol) under a stream of inert gas.

- **Addition of Reagents:** Add anhydrous dioxane (20 mL) via syringe, followed by iodobenzene (0.77 mL, 5.0 mmol), dioctyl phosphite (2.0 mL, 6.0 mmol), and triethylamine (1.04 mL, 7.5 mmol).
- **Reaction Execution:** Heat the reaction mixture to 90-100 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Cooling:** Once the reaction is complete (disappearance of iodobenzene), remove the heating mantle and allow the mixture to cool to room temperature.

3.4 Work-up and Purification

- **Solvent Removal:** Remove the dioxane under reduced pressure using a rotary evaporator.
- **Extraction:** Redissolve the residue in diethyl ether (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **dioctyl phenylphosphonate** is a viscous oil. Purify it using one of the following methods:
 - **Method A: Column Chromatography:** Purify the crude oil on a silica gel column using a gradient eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).
 - **Method B: Vacuum Distillation:** Given the product's high boiling point (207 °C at 4 mmHg), high-vacuum distillation is an effective purification method for larger scales.^[2]

3.5 Characterization

The identity and purity of the final product can be confirmed by ¹H NMR, ³¹P NMR, and Mass Spectrometry. The expected molecular weight is 382.52 g/mol.^[7]

Quantitative Data

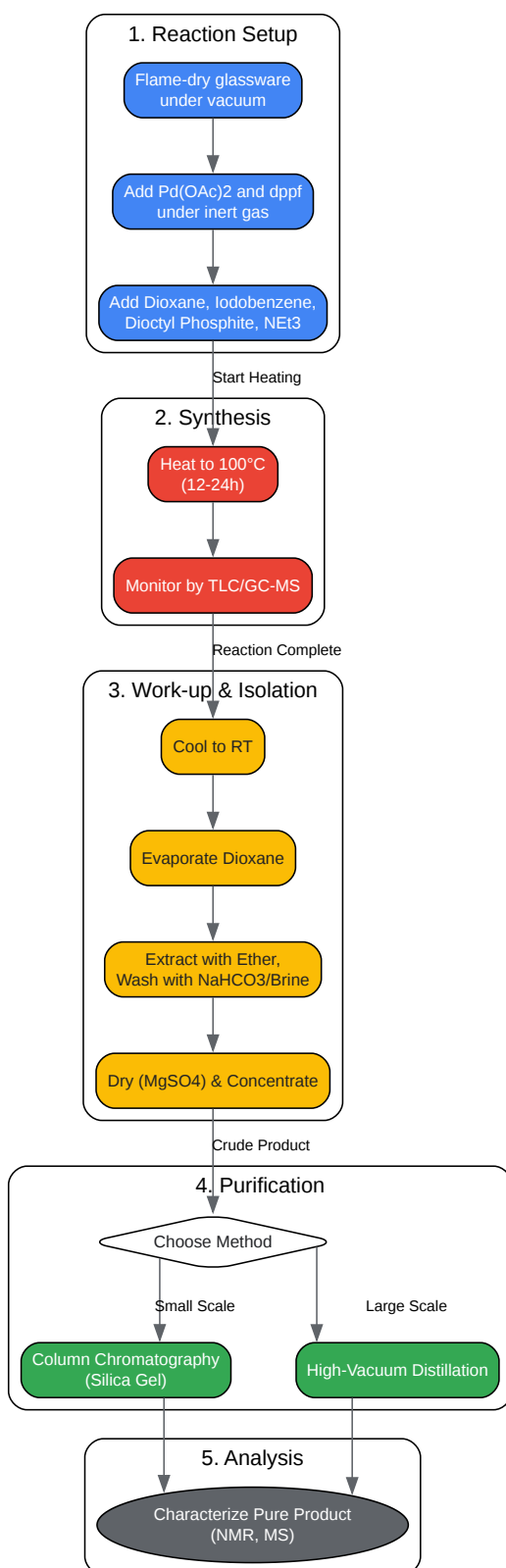
No specific yield has been published for the Hirao synthesis of **dioctyl phenylphosphonate**. However, published yields for analogous palladium-catalyzed cross-coupling reactions of aryl halides with dialkyl phosphites provide a strong basis for expected outcomes.

Aryl Halide	Dialkyl Phosphite	Catalyst System	Conditions	Yield (%)	Reference
Iodobenzene	Diethyl Phosphite	Pd(OAc) ₂ /dppf	NEt ₃ , THF, 68 °C, KOAc additive	48	[8]
4-Iodotoluene	Diethyl Phosphite	Pd(OAc) ₂ /dppf	NEt ₃ , Neat, 100 °C	96	[6]
Iodobenzene	Diisopropyl Phosphite	Pd(OAc) ₂ /dppf	DIPEA, Neat, 100 °C	98	[6]
Bromobenzene	Diethyl Phosphite	Pd(OAc) ₂ /PPH ₃	DIPEA, EtOH, Reflux	74	[8]

This table presents data for similar reactions to provide an estimated yield, which can be expected to be in the range of 70-95% under optimized conditions.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of **dioctyl phenylphosphonate**.



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Caption: Workflow for **Diocetyl Phenylphosphonate** Synthesis.

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